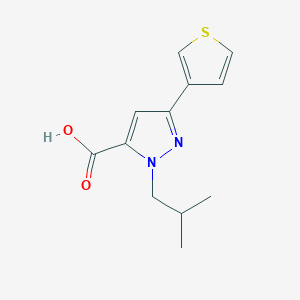

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

Description

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a thiophene ring and an isobutyl substituent. The pyrazole core is substituted at the 1-position with an isobutyl group (C(CH₃)₂CH₂), at the 3-position with a thiophen-3-yl moiety, and at the 5-position with a carboxylic acid functional group.

Synthesis pathways for analogous pyrazole-carboxylic acids often involve coupling reactions between substituted acetyl chlorides and sulfonamides or amino derivatives under basic conditions (e.g., triethylamine in THF) .

Properties

Molecular Formula |

C12H14N2O2S |

|---|---|

Molecular Weight |

250.32 g/mol |

IUPAC Name |

2-(2-methylpropyl)-5-thiophen-3-ylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H14N2O2S/c1-8(2)6-14-11(12(15)16)5-10(13-14)9-3-4-17-7-9/h3-5,7-8H,6H2,1-2H3,(H,15,16) |

InChI Key |

HLOHFFQKSBHCFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CSC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Medicinal Chemistry Applications

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid has shown promise in several areas of medicinal chemistry:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) of 0.25 μg/mL and 0.30 μg/mL, respectively. This suggests its potential as a lead compound for developing new antimicrobial agents.

- Anticancer Research: The structural features of the compound, particularly the presence of the thiophene ring, are believed to contribute to its anticancer properties. Preliminary studies have indicated that derivatives of this compound can inhibit tumor growth in various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival.

Agricultural Applications

The unique properties of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid extend to agricultural science:

- Pesticidal Activity: The compound has been explored for its potential as an insecticide. Its ability to disrupt biological processes in pests makes it a candidate for developing environmentally friendly pest control solutions. Research has shown that compounds with similar structures exhibit activity against common agricultural pests, indicating a possible avenue for further exploration.

Material Science Applications

In material science, the incorporation of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid into polymer matrices has been investigated:

- Conductive Polymers: The thiophene moiety contributes to the electronic properties of polymers, making them suitable for applications in organic electronics. Research indicates that incorporating this compound into conductive polymers can enhance their electrical conductivity and stability, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid demonstrated its effectiveness against Escherichia coli. The results indicated that the compound could serve as a basis for new antibacterial treatments, particularly in an era where antibiotic resistance is a growing concern.

Case Study 2: Pesticidal Development

Research into the pesticidal properties of pyrazole derivatives revealed that compounds similar to 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid exhibited significant insecticidal activity against aphids and whiteflies. These findings suggest that further development could lead to effective pest control strategies with reduced environmental impact.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-carboxylic acid derivatives are widely studied for their bioactivity and physicochemical properties. Below is a detailed comparison of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid with key analogs:

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects : The isobutyl group in the target compound introduces steric bulk, which may influence binding to biological targets compared to smaller substituents like methyl or halogenated analogs .

- Thiophene vs.

- Acidity : The carboxylic acid at position 5 is a common feature, but electron-withdrawing groups (e.g., CF₃ in ) increase acidity, which could affect ionization and bioavailability.

Notes

- Comparisons are extrapolated from structurally related compounds.

- Synthetic Challenges : Introducing a thiophen-3-yl group may require regioselective synthesis to avoid positional isomers, a common issue in heterocyclic chemistry .

- Future Directions: Computational studies (e.g., molecular docking) could predict the target compound’s interaction with biological targets, leveraging known data from analogs .

Biological Activity

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole core with an isobutyl group and a thiophene ring, which contributes to its unique electronic properties. The synthesis typically involves the reaction of 3-thiophenecarboxaldehyde with isobutylhydrazine, followed by cyclization under acidic conditions. This multi-step process is crucial for obtaining the desired compound with high purity and yield.

Biological Activity Overview

The biological activity of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is primarily linked to its interaction with various biological targets, including cannabinoid receptors. Preliminary studies indicate that it may function as an inverse agonist at the cannabinoid-1 receptor (CB1), suggesting potential applications in managing conditions related to the endocannabinoid system.

Table 1: Summary of Biological Activities

Cannabinoid Receptor Interaction

Research has shown that compounds similar to 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid exhibit significant activity at cannabinoid receptors. For instance, studies suggest that these compounds can modulate the activity of CB1 receptors, which are implicated in various physiological processes including pain sensation and appetite regulation. This interaction could lead to novel therapeutic strategies for conditions such as obesity and chronic pain.

Anti-inflammatory Properties

In addition to its effects on cannabinoid receptors, 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid has been evaluated for anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole core could enhance its anti-inflammatory efficacy.

Anticancer Activity

A significant aspect of this compound's biological profile is its anticancer activity. In studies involving various cancer cell lines, it was found to induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation of tumor cells. Notably, it showed selective inhibition against certain cancer types without affecting normal cells, highlighting its potential for targeted cancer therapy.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Cancer Treatment : A study on a related pyrazole derivative demonstrated potent anti-proliferative effects against B-cell lymphoma cell lines, indicating that similar compounds may offer therapeutic benefits in hematologic malignancies.

- Chronic Pain Management : Another investigation focused on the analgesic properties of pyrazole derivatives in animal models, showing promising results in pain reduction comparable to conventional analgesics.

Q & A

Q. What are the optimal synthetic routes for 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A general approach involves coupling pyrazole intermediates with thiophene derivatives. For example, Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄ as a catalyst) can introduce the thiophen-3-yl moiety to the pyrazole core . The isobutyl group can be introduced via alkylation of the pyrazole nitrogen using 1-bromo-2-methylpropane. Key optimizations include:

- Solvent selection : Degassed DMF/water mixtures improve coupling efficiency .

- Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction rates for heterocyclic coupling .

- Purification : Column chromatography or recrystallization from acetic acid ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophene protons at δ 7.0–7.5 ppm and pyrazole carbons at δ 140–160 ppm) .

- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₃H₁₅N₂O₂S: 279.08 g/mol) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or cyclooxygenases using fluorometric or colorimetric substrates .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can computational molecular docking studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Target selection : Prioritize enzymes with known pyrazole interactions (e.g., COX-2 or EGFR kinases) .

- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding poses. The carboxylic acid group may form hydrogen bonds with catalytic residues, while the thiophene moiety enhances hydrophobic interactions .

- SAR analysis : Modify the isobutyl chain length or thiophene substituents to optimize binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

- Methodological Answer :

- Meta-analysis : Compare data from multiple assays (e.g., IC₅₀ variations in enzyme vs. cell-based assays) to identify off-target effects .

- Crystallography : Solve co-crystal structures of inactive derivatives to rule out binding pose discrepancies .

- Solubility adjustments : Use prodrug strategies (e.g., esterification of the carboxylic acid) to improve bioavailability in cell-based assays .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

- Methodological Answer :

- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to direct alkylation to the N1 position .

- Catalytic systems : Employ Pd/XPhos catalysts for selective C–H arylation at the pyrazole C3 position .

- Kinetic monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction timelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.